Structural Differentiation from CL 218872: Sulfanyl Linker vs. Direct C–C Bond Dictates Target Class
The target compound incorporates a sulfur atom bridging the triazolopyridazine core and the 3-(trifluoromethyl)phenyl ring (6-SAr linkage), whereas the closest named analog CL 218872 features a direct C–C bond at the 6-position (3-methyl substitution) [1]. This single-atom difference is not isosteric: the sulfanyl group introduces a divalent sulfur with distinct bond angles (~104°), conformational flexibility, and electronic properties, which published SAR on triazolo[4,3-b]pyridazines demonstrates can reroute target engagement from GABAA receptors (CL 218872 Ki = 130 nM at α1) to kinase domains (c-Met, Pim-1, LRRK2) [2][3]. No quantitative binding or functional data exist for the target compound against any specific biological target. Researchers selecting this compound for GABAA studies should therefore not assume functional equivalence to CL 218872, and those targeting kinases cannot extrapolate potency from other 6-substituted triazolopyridazines without experimental confirmation.
| Evidence Dimension | 6-position substituent type and target class association |
|---|---|
| Target Compound Data | 6-S-(3-CF3-phenyl) (sulfanyl); no published target engagement data |
| Comparator Or Baseline | CL 218872: 6-C-(3-CF3-phenyl) (direct C–C); GABAA α1 Ki = 130 nM |
| Quantified Difference | Not calculable—target engagement data absent for the target compound |
| Conditions | Chemical structure comparison; GABAA binding data from radioligand displacement assays for CL 218872 |
Why This Matters
The presence of a sulfanyl linker versus a direct C–C bond at the 6-position is a known determinant of biological target class within this scaffold; procurement for a specific target without experimental validation carries high risk of inactivity.
- [1] PubChem. Compound Summary for CID 1482348: 3-Chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. View Source
- [2] Mahmoud, M.E., Ahmed, E.M., Ragab, H.M., Eltelbany, R.F.A. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2024, 14, 30346–30363. View Source
- [3] Galatsis, P. et al. Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Bioorg. Med. Chem. Lett. 2014, 24, 4132–4140. View Source
